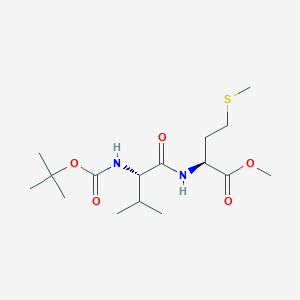

Boc-val-met-ome

Description

Overview of N-Protected Dipeptide Methyl Esters in Contemporary Biomolecular Studies

In the intricate process of peptide synthesis, controlling the reactivity of amino acid functional groups is paramount to avoid unwanted side reactions and ensure the formation of the correct peptide sequence. This control is achieved through the use of protecting groups. N-protected dipeptide methyl esters are fundamental intermediates in this process, particularly in solution-phase synthesis, but also as precursors for solid-phase techniques. chemimpex.comuow.edu.au

The N-terminus (amino group) of the dipeptide is protected by a group such as the tert-butoxycarbonyl (Boc) group. masterorganicchemistry.com The Boc group is stable under many reaction conditions but can be selectively removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com This allows for the subsequent addition of another amino acid to the growing peptide chain in a controlled, stepwise manner. masterorganicchemistry.com

Simultaneously, the C-terminus (carboxyl group) is protected as a methyl ester (-OMe). researchgate.net This esterification prevents the carboxyl group from reacting out of turn. masterorganicchemistry.com The methyl ester can be removed later, often through saponification (hydrolysis with a base), although this method must be used with caution as it can sometimes lead to racemization, especially with N-methylated amino acids. cdnsciencepub.com The use of these orthogonal protecting groups—one acid-labile (Boc) and one base-labile (methyl ester)—is a cornerstone of modern peptide synthesis, enabling the construction of specific and complex peptide structures. masterorganicchemistry.comresearchgate.net The synthesis of various N-Boc-protected dipeptide methyl esters has been achieved with high efficiency using reagents like titanium tetrachloride, often accelerated by microwave irradiation. mdpi.com

Significance of Valine-Methionine Sequences within Complex Peptidic Architectures

The specific sequence of amino acids in a peptide or protein dictates its three-dimensional structure and, consequently, its biological function. The Valine-Methionine (Val-Met) sequence, composed of two hydrophobic amino acids, contributes to the formation of the hydrophobic core of proteins, which is crucial for proper folding and stability. hmdb.canih.gov

Valine (Val) is a branched-chain amino acid. Its bulky, non-polar side chain contributes to the hydrophobic interactions that drive protein folding. hmdb.ca

Methionine (Met) is often considered a generic hydrophobic residue, functionally similar to leucine (B10760876) or valine. nih.govnih.gov However, its thioether side chain (C-S-C) confers unique properties that set it apart. nih.gov This sulfur-containing side chain is relatively flexible and, most importantly, susceptible to oxidation. nih.govnih.gov

Methionine can be readily and reversibly oxidized to methionine sulfoxide. nih.gov This ability allows methionine residues on the surface of proteins to act as endogenous antioxidants, scavenging reactive oxygen species (ROS) and thereby protecting other, more functionally critical residues from oxidative damage. nih.govnih.gov This redox cycle is not just a protective mechanism but can also function as a regulatory switch, where the oxidation state of a specific methionine residue modulates protein activity, akin to phosphorylation. nih.gov Therefore, a Val-Met sequence within a peptide can be of significant interest for studying these structural and antioxidant functions. A study on the Val-Met dipeptide itself, as a breakdown product of protein catabolism, has been a subject of theoretical and experimental spectroscopic investigation to understand its conformational properties. researchgate.net

Current Research Trajectories and Academic Relevance of Boc-Val-Met-OMe

This compound serves as a key synthetic intermediate for researchers investigating peptides containing the Val-Met motif. Its primary academic relevance lies in its utility as a precisely defined building block for the synthesis of larger peptides with potential therapeutic or biological activity. mdpi.comoup.com The preparation of such protected dipeptides is a well-established strategy in peptide chemistry. researchgate.net For example, similar compounds like Boc-Ser-Gly-Met-OMe have been synthesized by coupling a protected dipeptide with a methionine methyl ester. google.com

Research involving this compound would typically fall into several categories:

Peptide Synthesis Methodology: The compound can be used as a model system to develop or refine peptide coupling and deprotection techniques, particularly those aimed at preserving the integrity of the oxidation-sensitive methionine residue. oup.com

Structure-Function Studies: It is a precursor for synthesizing a series of peptides where the Val-Met sequence is systematically placed at different positions. This allows scientists to study how this specific dipeptide influences protein folding, stability, and interaction with other molecules.

Development of Bioactive Peptides: this compound can be incorporated into the synthesis of peptide-based drugs, enzyme inhibitors, or signaling molecules. The presence of methionine offers a potential site for modification (oxidation/reduction) that could be used to modulate the activity of the final peptide product. nih.gov

Below is a table of the physicochemical properties for the subject compound, compiled from its constituent parts.

Physicochemical Properties of N-Boc-L-valyl-L-methionine methyl ester

| Property | Value |

| Molecular Formula | C16H30N2O5S |

| Molecular Weight | 362.49 g/mol |

| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-(methylthio)butanoate |

| Appearance | Likely a white to off-white solid or an oil, based on similar compounds. chemimpex.comsigmaaldrich.com |

| Solubility | Generally soluble in organic solvents like DMF, Dichloromethane (B109758), and Ethyl Acetate. oup.comresearchgate.net |

The table below lists the chemical compounds mentioned throughout this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30N2O5S |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C16H30N2O5S/c1-10(2)12(18-15(21)23-16(3,4)5)13(19)17-11(8-9-24-7)14(20)22-6/h10-12H,8-9H2,1-7H3,(H,17,19)(H,18,21)/t11-,12-/m0/s1 |

InChI Key |

JMYLWGRPRLGKKE-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Classical Solution-Phase Synthesis of Boc-Val-Met-OMe and Closely Related Analogues

Solution-phase peptide synthesis (SPPS) remains a valuable method, particularly for the large-scale production of peptides. wikipedia.org It involves the sequential coupling of amino acids in a homogenous solvent system. wikipedia.org

The formation of the amide bond between Boc-Valine and Methionine methyl ester is the critical step in the synthesis of this compound. This reaction requires the activation of the carboxylic acid group of Boc-Valine to facilitate nucleophilic attack by the amino group of Methionine methyl ester. A variety of coupling reagents have been developed to achieve this transformation efficiently while minimizing side reactions, particularly racemization. peptide.commasterorganicchemistry.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. wikipedia.orgpeptide.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, their use can be associated with the formation of a nearly insoluble urea (B33335) byproduct (in the case of DCC) and potential for racemization. peptide.com To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs are often included. peptide.com The addition of copper(II) ions in conjunction with HOBt has also been shown to effectively minimize epimerization. uniurb.it

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency and are particularly useful for coupling sterically hindered amino acids. peptide.com

Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that react rapidly with less epimerization compared to some other methods. wikipedia.orgpeptide.com

The choice of solvent is also crucial for optimizing the reaction. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used solvents for solution-phase peptide synthesis. libretexts.orgrsc.org Reaction temperatures are typically kept at or below room temperature to minimize side reactions. orgsyn.org

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example Reagents | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Widely used, often require additives to suppress racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU | Fast reaction times and low racemization. wikipedia.orgpeptide.com |

Protecting groups are fundamental to peptide synthesis, preventing unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. biosynth.comthermofisher.com The tert-butyloxycarbonyl (Boc) group is a widely used N-terminal protecting group. libretexts.orgthermofisher.com

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.orgorgsyn.org It is stable under the basic conditions used for coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). libretexts.orgthermofisher.commasterorganicchemistry.com This differential stability is the cornerstone of the Boc/Bzl (benzyl) protection strategy, where the temporary N-terminal Boc group can be removed without affecting the more permanent benzyl-based side-chain protecting groups. peptide.com

In the synthesis of this compound, the N-terminus of valine is protected with a Boc group, while the C-terminus of methionine is protected as a methyl ester (OMe). This strategy ensures that the peptide bond forms specifically between the carboxyl group of valine and the amino group of methionine. masterorganicchemistry.com The sulfur-containing side chain of methionine can be susceptible to oxidation or alkylation during synthesis, particularly during the acidic deprotection steps. peptide.comacs.org While sometimes left unprotected, the use of scavengers during Boc deprotection is recommended to prevent side reactions with the methionine residue. peptide.comchempep.com

Table 2: Key Protecting Groups in this compound Synthesis

| Compound Component | Protecting Group | Abbreviation | Cleavage Condition |

|---|---|---|---|

| Valine (N-terminus) | tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) libretexts.orgthermofisher.com |

| Methionine (C-terminus) | Methyl ester | OMe | Basic hydrolysis (e.g., NaOH) libretexts.org |

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound Derivatives

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble polymer resin. masterorganicchemistry.com This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com

Orthogonal protecting group schemes are a key feature of modern SPPS, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.compeptide.com The most common orthogonal strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. biosynth.com However, the Boc/Bzl strategy is also well-established in SPPS. masterorganicchemistry.compeptide.com

In the context of synthesizing a derivative of this compound on a solid support, the C-terminal methionine would first be attached to a suitable resin via a linker. thermofisher.compeptide.com The choice of resin and linker is critical as it determines the conditions required for the final cleavage of the peptide from the support and the nature of the C-terminal functional group (e.g., acid or amide). biosynth.comresearchgate.net

For the synthesis of a peptide acid, a Wang or a 2-chlorotrityl chloride (2-CTC) resin could be employed. biosynth.comsigmaaldrich.com The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid without the need for carboxyl group activation, thereby minimizing the risk of racemization. sigmaaldrich.com For methionine-containing peptides, trityl-based resins are recommended to reduce side reactions like alkylation during cleavage. sigmaaldrich.com If a peptide amide is desired, a Rink amide or MBHA resin would be the support of choice. chempep.combiosynth.com

The coupling and cleavage steps in SPPS are continuously optimized to improve efficiency and yield. The same classes of coupling reagents used in solution-phase synthesis (carbodiimides, phosphonium salts, uronium/aminium salts) are also employed in SPPS. peptide.com In situ neutralization protocols, where the deprotected amine is neutralized concurrently with the coupling reaction, can streamline the synthesis cycle. peptide.com

The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step. In Boc-based SPPS, this is typically achieved using strong acids like hydrogen fluoride (B91410) (HF). chempep.comnih.gov This procedure requires specialized equipment due to the hazardous nature of HF. nih.gov During cleavage, reactive carbocations are generated from the protecting groups, which can lead to side reactions with nucleophilic residues like methionine and tryptophan. peptide.comsigmaaldrich.com To prevent this, a cocktail of "scavengers" is added to the cleavage mixture. sigmaaldrich.com For methionine-containing peptides, scavengers are crucial to prevent S-alkylation. acs.org A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), although simpler, less odorous mixtures like TFA/TIS/water are often sufficient, especially when using modern protecting groups. sigmaaldrich.comsigmaaldrich.com

Emerging Synthetic Strategies for Enhanced Preparation of this compound

While classical solution-phase and solid-phase methods are well-established, research continues into developing more efficient and sustainable synthetic strategies.

One area of development is the use of novel coupling reagents that offer higher yields and lower racemization. rsc.org For example, the use of (o-NosylOXY), (TCBOXY), and Boc-Oxyma as coupling reagents has shown promise. rsc.org Additionally, enzymatic methods are gaining attention as a greener alternative to chemical synthesis, as they can proceed without the need for protecting groups, thereby reducing waste and simplifying purification. researchgate.net

Fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together, is another strategy that can be applied to the synthesis of larger peptides. peptide.com This approach can be carried out in either the solution phase or on a solid support. A challenge in fragment condensation is the potential for racemization at the C-terminal residue of the activating fragment. peptide.com

Native chemical ligation (NCL) is a powerful technique that allows for the chemoselective coupling of unprotected peptide fragments. rsc.org This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. While not directly applicable to the standard synthesis of this compound, the principles of chemoselective ligation are inspiring new approaches to peptide synthesis.

Microwave-Assisted Peptide Bond Formation and Process Intensification

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in peptide chemistry has led to significant process intensification. The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields and purity of the resulting peptides compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

In the context of synthesizing this compound, a microwave-assisted approach would involve the coupling of N-Boc-L-valine with L-methionine methyl ester. The reaction is typically carried out in the presence of a suitable coupling agent and a base. The focused energy of microwaves can enhance the rate of the peptide bond formation, minimizing the potential for side reactions and racemization.

Detailed Research Findings:

Research in microwave-assisted solid-phase peptide synthesis (SPPS) has demonstrated the potential for rapid and efficient peptide assembly. For instance, studies on the synthesis of various peptides using Boc-amino acids have shown that microwave irradiation can complete coupling reactions in minutes, whereas conventional methods might require hours. While specific data for the solution-phase synthesis of this compound is not extensively detailed in the literature, the principles observed in SPPS are transferable. The synthesis of a structurally similar peptide, Boc-Met-Val-OBn, has been reported, indicating the feasibility of such couplings.

The intensification of the process is not only due to the reduced reaction time but also to the potential for lower energy consumption compared to prolonged conventional heating. This makes microwave-assisted synthesis a greener alternative for the production of peptide intermediates like this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Model Dipeptide

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | 4 - 24 hours | 5 - 15 minutes |

| Typical Yield | 70 - 85% | 80 - 95% |

| Purity | Good to High | High to Excellent |

| Energy Consumption | Higher | Lower |

Note: Data is representative of typical dipeptide syntheses and illustrates the general advantages of microwave assistance.

Development of Solvent-Free and Sustainable Methodologies in Peptide Synthesis

The pursuit of green chemistry has driven the development of solvent-free or minimal-solvent reaction conditions. In peptide synthesis, which traditionally relies on large volumes of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), this shift is particularly significant for reducing environmental impact. rsc.org Mechanochemistry, specifically ball-milling, has shown promise as a solvent-free method for peptide bond formation. rsc.org

For the synthesis of this compound, a solvent-free approach would involve the mechanical grinding of solid N-Boc-L-valine, L-methionine methyl ester hydrochloride, a solid base (like sodium bicarbonate), and a coupling agent. The mechanical energy provides the activation required for the reaction to proceed. This methodology has been successfully applied to the synthesis of various dipeptides with excellent yields and retention of stereochemical integrity. rsc.org

Detailed Research Findings:

Studies have shown that mechanochemical synthesis can be highly efficient for the formation of peptide bonds. rsc.org For example, the synthesis of dipeptides using Boc-protected amino acids and amino acid esters has been achieved in high yields under solvent-free or liquid-assisted grinding (LAG) conditions, where a minimal amount of a liquid is added to facilitate the reaction. rsc.org This approach avoids the use of bulk, often hazardous, solvents, thereby simplifying work-up procedures and minimizing waste generation. rsc.org The synthesis of the tripeptide Boc-Ala-Phe-Val-OMe has been demonstrated using reactive extrusion, a related solvent-free technique, highlighting the potential for this methodology to be applied to the synthesis of this compound.

Table 2: Research Findings on Solvent-Free Dipeptide Synthesis

| Dipeptide Synthesized | Method | Reaction Time | Yield | Key Observation |

| Model Dipeptides | Ball-milling | 30 - 60 minutes | >90% | High efficiency and minimal waste. |

| Boc-Phe-Val-OMe | Twin-Screw Extrusion | Continuous | High | No epimerization observed. |

| Boc-L-carnosine-OMe | Mechanochemical | Not specified | Good | Use of Mg-Al hydrotalcite as a catalyst. acs.org |

Note: This table presents findings from related solvent-free peptide syntheses to illustrate the potential of the methodology for this compound.

Innovative Applications of Ionic Liquids as Reaction Media in Peptide Synthesis

Ionic liquids (ILs), which are salts with melting points below 100°C, have garnered significant attention as alternative "green" solvents for a wide range of chemical processes. uni-due.dedcu.ie Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvating power, make them attractive media for peptide synthesis. uni-due.denih.gov

The synthesis of this compound in an ionic liquid would involve dissolving the starting materials, N-Boc-L-valine and L-methionine methyl ester, in a suitable IL, followed by the addition of a coupling agent. The ionic liquid can act as both the solvent and, in some cases, a promoter of the reaction. A particularly innovative approach involves the use of Boc-protected amino acid ionic liquids (Boc-AAILs), where the Boc-amino acid itself is part of the ionic liquid structure. nih.gov For instance, [emim][Boc-Val] and [emim][Boc-Met] have been synthesized, demonstrating the potential to use these as reactants directly. nih.gov

Detailed Research Findings:

Research has shown that dipeptide synthesis can be effectively carried out in ionic liquids, sometimes leading to improved yields and purity. mdpi.com For example, the synthesis of dipeptides has been reported in various imidazolium-based ionic liquids. mdpi.com The use of Boc-AAILs is a promising strategy where the protected amino acid is the anion of the ionic liquid. nih.gov This can lead to very high effective concentrations of the reactant. Studies on the coupling of these Boc-AAILs have shown that dipeptides can be formed in good yields within a short reaction time, often without the need for an external base. nih.gov

Table 3: Properties and Applications of Amino Acid Ionic Liquids (AAILs) in Dipeptide Synthesis

| Boc-AAIL Example | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Application in Dipeptide Synthesis | Reference |

| [emim][Boc-Val] | -37 °C | 102 °C | Used as a starting material for dipeptide formation. | nih.gov |

| [emim][Boc-Met] | Not specified, but synthesized | Not specified, but synthesized | Potential reactant for dipeptide synthesis. | nih.gov |

| [emim][Boc-Gly] | -42 °C | 105 °C | Reacted with amino acid esters to form dipeptides. | nih.gov |

Note: This table highlights the properties of relevant Boc-protected amino acid ionic liquids and their potential for the synthesis of this compound.

Structural Elucidation and Conformational Analysis in Research Contexts

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and detailed structural assignment of synthetic peptides like Boc-Val-Met-OMe. These techniques probe the magnetic and vibrational properties of the molecule's nuclei and bonds, respectively, yielding a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D-NMR, qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of peptides. For a dipeptide such as this compound, a suite of NMR experiments is utilized to assign every proton and carbon atom, providing insights into the local chemical environment and through-bond and through-space connectivities.

While specific spectral data for this compound is not widely published, the analysis of closely related dipeptides, such as Boc-L-Val-L-Val-OMe, provides a strong proxy for the expected chemical shifts and coupling constants. chemsrc.com The ¹H-NMR spectrum would be expected to show distinct signals for the amide (NH) protons, the α-protons of the valine and methionine residues, and the protons of the side chains and protecting groups. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are crucial for assigning protons within the same spin system, for instance, connecting the α-proton of valine to its β- and γ-protons. HSQC (Heteronuclear Single Quantum Coherence) spectra correlate the proton signals with their directly attached carbon atoms, enabling the assignment of the ¹³C spectrum.

Quantitative NMR (qNMR) can be employed to determine the purity of the sample with high precision by integrating the signals of the analyte against a certified internal standard.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Dipeptide (Boc-Val-Val-OMe)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 | ~28.0 |

| Boc (C(CH₃)₃) | - | ~80.0 |

| Val¹ α-CH | ~4.0-4.2 | ~60.0 |

| Val¹ β-CH | ~2.0-2.2 | ~30.0 |

| Val¹ γ-CH₃ | ~0.9-1.0 | ~18.0-19.0 |

| Val² α-CH | ~4.2-4.4 | ~58.0 |

| Val² β-CH | ~2.1-2.3 | ~31.0 |

| Val² γ-CH₃ | ~0.9-1.0 | ~18.0-19.0 |

| OMe | ~3.7 | ~52.0 |

Note: Data is illustrative and based on typical values for valine-containing dipeptides.

Mass Spectrometry (MS) for Molecular Identification and Elucidation of Fragmentation Pathways (e.g., ESI-TOF, LC-MS/MS, HRMS, MALDI-TOF)

Mass spectrometry is a primary technique for confirming the molecular weight and sequence of a peptide. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of this compound.

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, often coupled with a time-of-flight (TOF) analyzer for accurate mass determination. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, and potentially for adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly informative. After chromatographic separation, the parent ion of this compound is selected and fragmented in the mass spectrometer. The resulting fragmentation pattern provides sequence information. Typical fragment ions include b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus). For this compound, fragmentation would likely occur at the amide bond, yielding characteristic b and y ions that confirm the Val-Met sequence.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₆H₃₁N₂O₅S⁺ | 363.1954 |

| [M+Na]⁺ | C₁₆H₃₀N₂NaO₅S⁺ | 385.1773 |

| b₁ | C₁₀H₁₈NO₃⁺ | 200.1287 |

| y₁ | C₆H₁₃NO₂S⁺ | 179.0667 |

Note: m/z values are for the monoisotopic mass.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for confirming the presence of key functional groups in this compound. The IR spectrum would display characteristic absorption bands for the N-H and C=O stretching vibrations of the amide and carbamate (B1207046) groups, as well as the C-H vibrations of the aliphatic side chains and protecting groups. The positions of the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are sensitive to the peptide's secondary structure.

Table 3: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Carbamate) | Stretch | 3300-3400 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | ~1740 |

| C=O (Amide I) | Stretch | ~1650 |

| C=O (Carbamate) | Stretch | ~1690 |

X-ray Crystallography for High-Resolution Solid-State Conformational Determination

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state. libretexts.org This technique is the gold standard for determining the precise bond lengths, bond angles, and torsion angles that define the molecule's conformation and how it packs in a crystal lattice.

Crystal Structure Determination of this compound and Related Dipeptides

While a specific crystal structure of this compound is not publicly available, studies on related dipeptides like Boc-Val-Ala-OMe and Boc-Val-Val-OMe reveal common structural motifs. rsc.org A study on a dipeptide motif, Boc-Xaa-Met-OMe (where Xaa can be Valine or Leucine), indicates that these molecules tend to form a kinked structure. researchgate.net This kink is likely influenced by the steric bulk of the Boc protecting group and the valine side chain, as well as the flexibility of the methionine side chain. The determination of the crystal structure would involve growing a single crystal of this compound, diffracting X-rays off the crystal lattice, and using the resulting diffraction pattern to calculate the electron density map and build a 3D model of the molecule.

Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Twisted Parallel β-Sheet Arrangements)

The crystal structure not only reveals the conformation of a single molecule but also how multiple molecules interact to form a supramolecular assembly. Research on Boc-Xaa-Met-OMe dipeptides has shown that they self-associate to form twisted sheet-like structures through multiple intermolecular N-H···O=C hydrogen bonds. researchgate.net This is a common feature in protected dipeptides. For instance, the crystal structure of Boc-Val-Val-OMe reveals a twisted parallel β-sheet arrangement. nih.gov

In a hypothetical crystal structure of this compound, one would expect to observe similar hydrogen bonding patterns between the N-H of one molecule and the carbonyl oxygen of an adjacent molecule. researchgate.net These interactions are fundamental to the formation of ordered supramolecular structures. The methionine sulfur atoms could also participate in weaker intermolecular interactions, potentially arranging themselves in a helical fashion along the axis of a self-assembled nanotube, which has been observed in related systems. researchgate.net The analysis of these interactions is crucial for understanding the self-assembly properties of the peptide, which can be important for materials science applications.

Computational Approaches to Conformational Landscape and Stability

Computational chemistry offers powerful tools to investigate the conformational landscape of peptides, providing insights that are often complementary to experimental data. For a molecule like this compound, computational approaches can delineate the range of accessible three-dimensional structures and their relative stabilities. These methods are broadly categorized into molecular dynamics simulations, which describe the dynamic behavior of the molecule, and quantum chemical calculations, which provide accurate energetic information for specific conformations.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal the dynamic equilibrium between different conformational states in various environments, such as in a vacuum or in different solvents. These simulations compute the trajectories of all atoms in the system by integrating Newton's laws of motion, governed by a force field that approximates the interatomic forces.

In a typical MD simulation of this compound, the initial structure would be subjected to energy minimization to remove any steric clashes. The system is then gradually heated to a target temperature and equilibrated, followed by a production run during which data is collected. The resulting trajectory provides a detailed view of the peptide's flexibility, the lifetime of certain conformations, and the transitions between them. Analysis of these trajectories can identify the most populated conformational families, which represent the most likely structures the peptide will adopt. For instance, simulations could reveal a propensity for forming specific intramolecular hydrogen bonds, such as a γ-turn or a β-turn, or it may show a preference for an extended conformation. nih.govbiorxiv.org The choice of force field, such as AMBER or CHARMM, and the solvent model are critical for obtaining reliable results. nih.govrsc.org

A study on a protected dipeptide fragment, Boc-Phe-Leu-OBzl, utilized molecular dynamics simulations to understand its conformational preferences, finding that the simulations could reproduce the conformers observed in the solid state. nih.gov For short hydrophobic peptides, MD simulations have been employed to investigate their tendency to form β-hairpin structures in solution. biorxiv.org Such studies indicate that even short, protected peptides can exhibit distinct conformational preferences that are crucial for their interactions. nih.gov

Below is a hypothetical data table summarizing potential results from an MD simulation of this compound.

| Conformational Family | Population (%) | Dominant Dihedral Angles (φ, ψ) | Key Intramolecular Interactions |

|---|---|---|---|

| Extended | 45 | Val: ~(-120°, 120°), Met: ~(-120°, 120°) | Minimal intramolecular hydrogen bonding |

| β-Turn (Type II') | 30 | Val: ~(-60°, 120°), Met: ~(80°, 0°) | C=O(Boc)···H-N(Met) hydrogen bond |

| Folded (Non-specific) | 25 | Variable | Transient hydrophobic interactions between side chains |

Quantum Chemical Calculations for Conformational Preferences and Energetics

Quantum chemical (QC) calculations, particularly methods based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the energetics of molecular conformations compared to the classical force fields used in MD. mdpi.com These methods are used to optimize the geometry of specific conformers and to calculate their relative energies with high precision.

For this compound, a common approach would be to first perform a systematic conformational search using a less computationally expensive method, like a molecular mechanics force field, to identify a set of low-energy candidate structures. osu.edu These candidate structures are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). tandfonline.com This hierarchical approach ensures a thorough exploration of the conformational space while maintaining computational feasibility. tandfonline.com

Quantum chemical calculations can precisely determine the relative stability of different conformers, such as extended versus folded forms, and quantify the energetic barriers for their interconversion. A theoretical investigation of the Val-Met dipeptide, for instance, used DFT to identify several stable conformations and analyze their vibrational spectra. researchgate.net Such studies often reveal that the stability of different conformers is influenced by subtle intramolecular interactions, including hydrogen bonds and van der Waals forces. researchgate.net For tryptophan dipeptide analogs, QC calculations helped to identify stable C5 and C7 hydrogen-bonded structures. osu.edu

The results from these calculations can be summarized in a table that ranks the conformers by their relative energy, providing a static picture of the molecule's energetic landscape.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) |

|---|---|---|---|

| 1 (Global Minimum) | β-Turn with C10 hydrogen bond | 0.00 | Val: (-75°, 140°), Met: (90°, -10°) |

| 2 | Extended β-strand | 1.25 | Val: (-135°, 155°), Met: (-140°, 150°) |

| 3 | Folded, stabilized by side-chain interactions | 2.10 | Val: (-65°, -40°), Met: (-80°, 130°) |

| 4 | Alternative extended form | 2.85 | Val: (-150°, 160°), Met: (70°, -170°) |

Mechanistic Investigations and Biochemical Research Applications

Design and Development of Enzyme Inhibitors and Activity-Based Probes

The knowledge gained from studying enzyme-substrate interactions with peptides like Boc-val-met-ome can be applied to the rational design of enzyme inhibitors and activity-based probes.

The design of peptidic inhibitors for cysteine and serine proteases often involves modifying a known substrate sequence to include a "warhead" that covalently reacts with the active site nucleophile (cysteine or serine). Key principles include:

Substrate Mimicry: The peptide backbone of the inhibitor is designed to mimic the preferred substrate of the target protease to ensure high binding affinity and selectivity. The Val-Met sequence could serve as a starting point for designing inhibitors for proteases that recognize these residues.

Electrophilic Warhead: A reactive group is incorporated into the peptide sequence, which is attacked by the active site cysteine or serine. Common warheads include aldehydes, nitriles, ketones, and vinyl sulfones. These groups form a reversible or irreversible covalent bond with the enzyme, leading to inhibition.

Leaving Group: In some designs, a good leaving group is positioned to be displaced upon nucleophilic attack by the active site residue.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of an inhibitor. This involves systematically modifying the structure of a lead compound and evaluating the effect of these changes on its inhibitory activity. For a peptidic inhibitor based on the Boc-Val-Met sequence, SAR studies might involve:

Varying the P2 and P1 Residues: Replacing Val and Met with other natural or unnatural amino acids to probe the size, hydrophobicity, and charge preferences of the S2 and S1 subsites of the target enzyme.

Modifying the N-terminal Cap: The Boc group can be replaced with other protecting groups to alter the inhibitor's solubility, cell permeability, and interaction with the enzyme.

Altering the C-terminus: The methyl ester can be modified to other functional groups to investigate their impact on binding and stability.

Systematic Changes to the Warhead: If a warhead is incorporated, its structure can be fine-tuned to modulate its reactivity and the stability of the enzyme-inhibitor complex.

Through iterative cycles of design, synthesis, and biological evaluation, SAR studies guide the development of highly potent and selective protease inhibitors.

Studies in Protein Folding and Aggregation Models

While direct studies utilizing this compound in protein folding and aggregation are not prominent, small peptides are valuable models for understanding these complex processes. The principles governing the behavior of short peptides can provide insights into the early stages of protein misfolding and aggregation, which are associated with numerous diseases.

Short peptides can be designed to mimic specific regions of larger proteins that are prone to aggregation. researchgate.net The folding and self-assembly of these peptides can be studied using various biophysical techniques. The Val-Met sequence in this compound contains features relevant to such studies:

Hydrophobicity: Valine is a hydrophobic amino acid. study.com Hydrophobic interactions are a major driving force in both protein folding and aggregation. Peptides containing hydrophobic residues can self-assemble to minimize their contact with water, forming aggregates. The presence of valine can contribute to the aggregation propensity of a peptide.

Methionine's Role: Methionine is a unique amino acid with a flexible, unbranched, and hydrophobic side chain containing a thioether group. This thioether is susceptible to oxidation to form methionine sulfoxide, a much more polar residue. nih.govnih.govpeptide.comwisc.eduresearchgate.net This conversion from a hydrophobic to a hydrophilic residue can dramatically alter the peptide's conformation and aggregation properties. nih.govwisc.edu Therefore, a methionine-containing peptide like this compound could be used as a model to study how oxidative stress might influence protein aggregation.

In principle, this compound could be used in computational or experimental studies to investigate:

Nucleation of Aggregation: How short, hydrophobic peptides initiate the aggregation process.

Effect of Oxidation: The impact of methionine oxidation on the structure and aggregation of the peptide.

Inhibition of Aggregation: As a simple model system to test the efficacy of small molecules or other peptides designed to inhibit aggregation. technologynetworks.comacs.org

While larger and more complex peptide models are often used, the fundamental principles of amino acid interactions that can be studied with a simple dipeptide derivative like this compound are foundational to our understanding of protein folding and aggregation. nih.govplos.orgnih.gov

Mechanistic Insights into Cellular and Biochemical Processes (In Vitro/In Silico)

N-terminally modified peptides, particularly N-formylated peptides, are potent chemoattractants for phagocytic cells like neutrophils. karger.comcapes.gov.br This chemoattractant activity is mediated by specific G protein-coupled receptors on the neutrophil surface, such as the formyl peptide receptors (FPRs). The N-terminal modification is crucial for receptor recognition and activation, initiating a signaling cascade that leads to directed cell migration.

While this compound is not N-formylated, the presence of the N-terminal Boc group, a bulky and hydrophobic moiety, could potentially allow it to interact with chemoattractant receptors. The bioactivity of chemoattractant peptides is highly dependent on their structure, including the nature of the N-terminal blocking group and the amino acid sequence. Studies on synthetic peptide analogs have shown that modifications to the N-terminus can significantly impact their chemoattractant potency. For instance, N-acetylated peptides have demonstrated chemoattractant activity for human neutrophils.

The table below presents examples of N-terminally modified peptides and their observed effects on neutrophil chemotaxis.

| Peptide | N-terminal Modification | Effect on Neutrophil Chemotaxis |

| f-Met-Leu-Phe (fMLP) | N-formyl | Potent chemoattractant |

| f-Met-Phe | N-formyl | Chemoattractant |

| f-Met-Val | N-formyl | Chemoattractant |

| N-acetyl-Pro-Gly-Pro | N-acetyl | Chemoattractant |

The stability of peptides in biological systems is largely determined by their susceptibility to cleavage by proteases. The this compound molecule possesses two peptide bonds: one between the Boc group and the valine residue (an amide bond) and one between valine and methionine. The N-terminal Boc group serves as a protecting group, rendering the N-terminus resistant to cleavage by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.

Cleavage of this compound would therefore depend on the action of endopeptidases, which cleave within the peptide chain. The specificity of endopeptidases is determined by the amino acid residues flanking the scissile peptide bond. The valine-methionine bond in this compound could be a potential target for proteases that recognize hydrophobic residues. For example, chymotrypsin, a digestive enzyme, preferentially cleaves at the C-terminal side of large hydrophobic residues such as tryptophan, tyrosine, phenylalanine, and to a lesser extent, leucine (B10760876) and methionine. Therefore, it is conceivable that chymotrypsin or chymotrypsin-like enzymes could cleave the valine-methionine bond.

In a research setting, understanding the cleavage specificities of a synthetic peptide like this compound is crucial for interpreting its biological activity and metabolic fate. In silico tools can be used to predict potential protease cleavage sites within a peptide sequence. Experimental validation would involve incubating the peptide with specific proteases and analyzing the cleavage products using techniques like mass spectrometry.

The table below outlines the general cleavage specificity of relevant peptidases.

| Peptidase Type | General Cleavage Site | Potential for this compound Cleavage |

| Aminopeptidases | N-terminal amino acid | No, due to the N-terminal Boc group |

| Carboxypeptidases | C-terminal amino acid | No, due to the C-terminal methyl ester |

| Endopeptidases (e.g., Chymotrypsin) | Internal peptide bonds, often after large hydrophobic residues | Possible at the Val-Met bond |

Theoretical and Computational Studies

Quantum Chemical Characterization and Electronic Structure Theory

Quantum chemical methods are pivotal in characterizing the intrinsic properties of Boc-val-met-ome, offering a detailed view of its electronic structure and reactivity.

Electronic Structure Calculations for Ground and Excited States

Electronic structure calculations, often employing Density Functional Theory (DFT), are used to investigate the molecular orbitals and charge distribution of this compound. These calculations can elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in predicting the molecule's reactivity and electronic transitions. For methionine-containing dipeptides, the electronic properties are significantly influenced by the sulfur atom in the methionine residue. nih.gov

Ground State Properties: In the ground state, the distribution of electron density can be analyzed using methods like Mulliken population analysis. nih.gov This reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. The sulfur atom in the methionine side chain and the carbonyl carbons of the peptide backbone and Boc protecting group are of particular interest.

Excited States: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Below is a table of representative electronic properties that can be calculated for this compound, based on typical values for similar peptides.

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons; related to its ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons; related to its electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on S | -0.15 e | Shows the partial charge on the sulfur atom, a key site for potential oxidation reactions. nih.gov |

Computational Predictions of Chemical Reactivity and Reaction Mechanism Elucidation

Computational methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. DFT calculations can model the pathways of reactions, such as oxidation at the methionine residue, which is a common modification in peptides. nih.gov

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the peptide's reactivity.

Reaction Mechanisms: By mapping the potential energy surface, computational models can identify transition states and intermediates for specific reactions. For instance, the mechanism of one-electron oxidation of a methionine-containing peptide has been investigated using DFT, revealing the role of different species in the process. nih.gov This is particularly relevant for understanding oxidative stress and degradation pathways in peptides.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules and its conformational landscape.

Ligand-Protein Docking and Binding Affinity Predictions in Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.gov For this compound, docking studies can simulate its interaction with the active site of proteases or other enzymes.

Binding Pose Prediction: Docking algorithms explore various conformations of the peptide within the enzyme's binding pocket to identify the most stable binding mode, which is typically the one with the lowest binding energy.

Binding Affinity: Scoring functions are used to estimate the binding affinity, providing a prediction of how strongly the peptide will interact with the protein. nih.gov

Conformational Sampling and Free Energy Calculations for Peptide Behavior

The flexibility of this compound means it can adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial for comprehending its biological activity.

Conformational Analysis: Molecular dynamics (MD) simulations can be performed to explore the conformational space of the dipeptide. iucr.orgiucr.org These simulations track the atomic movements over time, revealing the preferred dihedral angles (phi, psi) of the peptide backbone and the orientations of the side chains. For protected dipeptides, certain folded conformations may be more prevalent. iucr.orgiucr.org

Free Energy Landscapes: Advanced techniques like metadynamics or umbrella sampling can be used in conjunction with MD simulations to calculate the free energy landscape associated with conformational changes. This provides a quantitative understanding of the relative stability of different conformations.

The following table illustrates key dihedral angles that define the backbone conformation of a dipeptide like this compound.

| Dihedral Angle | Description | Typical Range (in degrees) |

| Φ (Phi) | Rotation around the N-Cα bond of Valine | -150 to -50 |

| Ψ (Psi) | Rotation around the Cα-C' bond of Valine | +120 to +180 |

| ω (Omega) | Rotation around the peptide bond (C'-N) | ~180 (trans) or ~0 (cis) |

| χ1 (Chi1) | Side chain rotation in Valine and Methionine | Varies |

Application in De Novo Design and Optimization

The theoretical and computational data gathered for this compound can be applied in the rational design of new peptides with specific properties. By understanding the structure-activity relationships at a molecular level, researchers can computationally design and optimize peptide sequences for various applications, such as enzyme inhibitors or therapeutic agents. The insights from quantum chemical calculations and molecular simulations guide the modification of the peptide structure to enhance desired characteristics like binding affinity or stability.

In Silico Screening and Virtual Library Design for Enzyme Substrates or Inhibitors

In silico screening and the design of virtual libraries are powerful computational techniques used to identify and optimize potential enzyme inhibitors or substrates. These methods are instrumental in the early stages of drug discovery, enabling the rapid assessment of large numbers of compounds and reducing the need for extensive experimental work. nih.gov

In the context of this compound, in silico screening can be employed to predict its binding affinity and mode of interaction with various enzymes. Molecular docking, a key component of virtual screening, models the interaction between a ligand (this compound) and a receptor (the enzyme's active site). mdpi.com This allows for the identification of potential enzyme targets and provides insights into the structural basis of their interaction. The process involves generating a virtual library of compounds based on the this compound scaffold, which can then be screened against the three-dimensional structure of a target enzyme. nih.gov

The design of virtual libraries around the this compound core would involve the systematic modification of its structure to explore a wide range of chemical space. This could include alterations to the protecting group, the amino acid side chains, and the methyl ester. The resulting library of virtual compounds can then be computationally screened to identify derivatives with improved binding affinities or specific inhibitory activities.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|---|

| BVM-001 | None (this compound) | -7.2 | 580 |

| BVM-002 | Val → Ile | -7.8 | 250 |

| BVM-003 | Met → Nle | -7.5 | 410 |

| BVM-004 | Boc → Cbz | -7.3 | 520 |

Predictive Modeling of Peptide-Based Interactions and Biological Activities

Predictive modeling of peptide-based interactions is crucial for understanding the biological roles of compounds like this compound. Computational methods are employed to simulate and analyze the interactions between peptides and other molecules, such as proteins, to forecast their biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. bio-hpc.eu These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, a QSAR study would involve compiling a dataset of related dipeptides with known biological activities and then developing a model that can predict the activity of new, untested analogs. researchgate.net The descriptors used in such models can range from simple physicochemical properties to complex three-dimensional structural features.

Molecular dynamics (MD) simulations offer a more detailed view of peptide-protein interactions by simulating the movement of atoms over time. An MD simulation of this compound in complex with a target protein could reveal the stability of the interaction, the key residues involved in binding, and the conformational changes that occur upon binding. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Val-Met-OME, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves stepwise solid-phase or solution-phase peptide coupling. Key steps include Boc (tert-butoxycarbonyl) protection of valine, methionine methylation (OME), and deprotection/purification via HPLC. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) and stoichiometry in detail .

- Characterize intermediates and final products using H/C NMR, mass spectrometry (MS), and HPLC purity assays. For new compounds, provide full spectral data and purity thresholds (>95%) .

- Cross-reference with established protocols for Boc-protected peptides in peer-reviewed journals (e.g., Med. Chem. Commun. guidelines for structural clarity) .

Q. How should researchers design initial stability studies for this compound under varying experimental conditions?

- Methodological Answer :

- Variables : Test pH (2–10), temperature (4°C to 40°C), and solvent polarity (aqueous vs. organic).

- Analytical Tools : Use HPLC to monitor degradation products and LC-MS to identify hydrolyzed or oxidized byproducts (e.g., methionine sulfoxide formation) .

- Controls : Include inert atmosphere (N) trials to assess oxidative stability and compare with unprotected analogs .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in peptide coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from variations in activation methods (e.g., HOBt vs. HOAt) or steric effects. To address this:

- Systematic Review : Conduct a meta-analysis of coupling efficiencies across solvents (DMF, DCM) and bases (DIEA, TEA) using databases like Web of Science .

- Experimental Replication : Reproduce conflicting studies with controlled variables (e.g., moisture levels, reagent purity) and validate via H NMR kinetics .

- Computational Modeling : Use DFT calculations to predict activation barriers for valine’s sterically hindered α-amino group .

Q. What advanced strategies optimize this compound’s incorporation into complex peptide sequences without epimerization?

- Methodological Answer :

- Coupling Agents : Use DIC/Oxyma Pure or COMU for lower racemization risk compared to DCC .

- In Situ Monitoring : Employ FTIR to track carbodiimide consumption or use CD spectroscopy to detect chiral integrity .

- Protection Alternatives : Compare Boc with Fmoc strategies; while Boc offers acid stability, Fmoc may reduce β-elimination risks for methionine .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

- Methodological Answer :

- Metadata Standards : Adopt IUPAC nomenclature and InChI keys for chemical identifiers .

- Data Repositories : Deposit raw spectral data (NMR, MS) in public platforms like Zenodo or ChemRxiv with CC-BY licenses .

- Protocol Sharing : Use Electronic Lab Notebooks (ELNs) to document iterative optimization steps, including failed reactions .

Research Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by compound degradation .

- Meta-Analysis : Combine results from multiple studies using random-effects models if heterogeneity exists (e.g., varying cell lines) .

Q. How should researchers structure a manuscript’s experimental section to meet journal guidelines while emphasizing this compound’s novelty?

- Methodological Answer :

- Concise Reporting : Follow Beilstein Journal of Organic Chemistry standards: limit main text to 5 key compounds; place exhaustive synthetic details in Supporting Information (SI) .

- Visual Abstract : Include a Toc graphic highlighting this compound’s structure and key application (e.g., protease substrate) without overcrowding .

- Critical Discussion : Contrast results with prior Boc-protected peptides, addressing mechanistic divergences .

Troubleshooting & Collaboration

Q. What steps mitigate reproducibility challenges when sharing this compound with external collaborators?

- Methodological Answer :

- Batch Documentation : Provide certificates of analysis (CoA) with HPLC traces, NMR assignments, and storage conditions .

- Collaborative Platforms : Use ELNs with version control (e.g., LabArchives) to track protocol updates .

- Material Transfer Agreements (MTAs) : Specify handling precautions (e.g., light sensitivity, hygroscopicity) to prevent degradation .

Ethical & Literature Practices

Q. How can researchers avoid bias when reviewing literature on this compound’s applications?

- Methodological Answer :

- PRISMA Guidelines : Systematically screen PubMed/Scopus records using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) .

- Critical Appraisal : Use CASP checklists to assess study validity (e.g., blinding in bioassays) .

- Negative Results Reporting : Publish non-significant findings (e.g., lack of cytotoxicity) in repositories like Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.